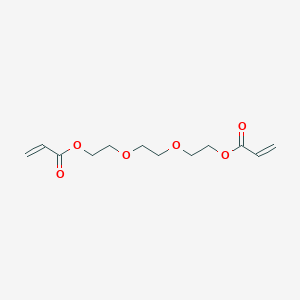

Triethylene glycol diacrylate

描述

属性

IUPAC Name |

2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O6/c1-3-11(13)17-9-7-15-5-6-16-8-10-18-12(14)4-2/h3-4H,1-2,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQDDHNZXOAFFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOCCOCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25101-30-8 | |

| Record name | 2-Propenoic acid, 1,1′-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25101-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0051780 | |

| Record name | Triethylene glycol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amber liquid; [AIHA] | |

| Record name | Triethylene glycol diacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8399 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00289 [mmHg] | |

| Record name | Triethylene glycol diacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8399 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1680-21-3 | |

| Record name | Light Acrylate 3EG-A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1680-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylene glycol diacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001680213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene glycol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-ethanediylbis(oxy-2,1-ethanediyl) diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLENE GLYCOL DIACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A0FXS2UOZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Catalysts and Reaction Conditions

Common catalysts include tosic acid , sulfuric acid , and phosphoric acid , each influencing reaction kinetics and product quality. For instance, a vacuum-assisted method using phosphoric acid (0.5–1.5% w/w) at 80–110°C achieves 85–90% conversion within 4–6 hours. Comparatively, tosic acid (1–2% w/w) in toluene solvent at 70–90°C reduces side reactions, yielding TEGDA with color indices below 50 APHA. Sulfuric acid, while cost-effective, often necessitates post-reaction neutralization due to residual acidity.

Solvent Systems

Non-polar solvents like toluene and hexane are preferred for azeotropic water removal, preventing hydrolysis of the acrylate ester. Patent CN101462954B highlights toluene’s efficacy in maintaining reaction homogeneity, with a solvent-to-reactant ratio of 1:1 (w/w) optimizing reflux efficiency. Hexane, though less polar, minimizes acrylic acid dimerization but requires higher temperatures (100–115°C) for comparable yields.

Inhibitors and Stabilizers

Free-radical inhibitors are critical to prevent premature polymerization. Methylethylhydroquinone (MEHQ) (100–500 ppm) and hydroquinone (50–300 ppm) are widely employed, with synergistic combinations (e.g., MEHQ + thiodiphenylamine) enhancing thermal stability during distillation. Copper sulfate (300–800 ppm) further suppresses oxidative side reactions, particularly in oxygen-rich environments.

Vacuum-Assisted Synthesis

Vacuum distillation (0.04–0.08 MPa) accelerates water removal, shifting equilibrium toward ester formation. This method, detailed in patent CN102146033A, reduces reaction times by 30–40% compared to atmospheric pressure. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–110°C | Maximizes kinetics without degrading acrylic acid |

| Vacuum Pressure | -0.06 to -0.08 MPa | Enhances water removal, reduces side products |

| Catalyst Loading | 1–2% w/w | Balances activity and post-reaction cleanup |

This approach achieves acid values below 5 mg KOH/g post-reaction, indicating near-complete esterification.

Purification Techniques

Post-synthesis purification ensures removal of unreacted monomers, catalysts, and solvents.

Washing and Neutralization

Reaction mixtures are washed with 10% sodium carbonate and 20% sodium chloride solutions to neutralize residual acid and solubilize ionic byproducts. Three sequential washes typically reduce catalyst residues to <50 ppm.

Solvent Removal and Decolorization

Distillation under high vacuum (>-0.09 MPa) at 70–90°C isolates TEGDA from toluene or hexane. Activated carbon (50–500 ppm) is added during distillation to adsorb colored impurities, yielding products with APHA color indices <30.

Comparative Analysis of Industrial vs. Laboratory Methods

| Aspect | Industrial Method | Laboratory Method |

|---|---|---|

| Scale | 500–1000 L reactors | 1–5 L glassware |

| Catalyst | Tosic acid (bulk, low cost) | Phosphoric acid (high purity) |

| Reaction Time | 4–6 hours | 6–8 hours |

| Yield | 85–92% | 75–85% |

| Purity | >98% (GC) | 95–97% (GC) |

Industrial processes prioritize throughput and cost-efficiency, often sacrificing minor purity gains for shorter cycle times. Laboratory protocols emphasize precision, with smaller batches allowing finer control over stoichiometry and inhibitor ratios .

化学反应分析

Types of Reactions: Triethylene glycol diacrylate primarily undergoes polymerization reactions. It can participate in free radical polymerization, where the acrylate groups react to form cross-linked polymer networks . This compound is also involved in photopolymerization reactions, where ultraviolet light initiates the polymerization process .

Common Reagents and Conditions:

Free Radical Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used to generate free radicals that initiate the polymerization of this compound.

Photopolymerization: Photoinitiators like 2-hydroxy-2-methylpropiophenone are used to initiate the polymerization under ultraviolet light.

Major Products: The primary products formed from the polymerization of this compound are cross-linked polymer networks. These networks are used in various applications, including hydrogels, coatings, and adhesives .

科学研究应用

Chemical Properties and Mechanism of Action

TEGDA is a difunctional acrylate monomer with the molecular formula C12H18O6. It features two acrylate groups that enable it to participate in free radical polymerization, forming cross-linked polymer networks. This process is crucial for creating hydrogels and other polymeric materials with desirable mechanical and chemical properties.

Key Properties:

- Molecular Weight: 258.3 g/mol

- Boiling Point: 266°C

- Viscosity: Low viscosity, facilitating easy mixing with other substances

- Reactivity: High chemical inertness allows stable reactions during polymerization .

Scientific Research Applications

TEGDA has a broad range of applications in scientific research, particularly in chemistry and biology.

Polymer Chemistry

TEGDA is primarily used as a cross-linking agent in the synthesis of various polymeric materials, including:

- Hydrogels for drug delivery systems

- Coatings for enhanced durability and resistance

- Resins for various industrial applications

Table 1: Comparison of TEGDA with Similar Compounds

| Compound | Functionality | Unique Features |

|---|---|---|

| This compound (TEGDA) | Cross-linking agent | Balances hydrophilicity and reactivity |

| Ethylene Glycol Diacrylate | Cross-linking agent | Fewer ethylene glycol units, differing properties |

| Polypropylene Glycol Diacrylate | Cross-linking agent | Affects flexibility and hydrophobicity |

| Triethylene Glycol Dimethacrylate | Cross-linking agent | Influences polymerization kinetics |

Biomedical Applications

In biomedical research, TEGDA is employed for developing biomaterials used in:

- Tissue Engineering: Creating scaffolds that mimic natural tissues.

- Drug Delivery Systems: Formulating hydrogels that can encapsulate and release therapeutic agents effectively.

- Medical Devices: Utilized in wound dressings and contact lenses due to its biocompatibility .

Industrial Applications

TEGDA finds extensive use in various industrial sectors due to its favorable properties.

UV-Curable Coatings

TEGDA is a key ingredient in UV-curable coatings, which are used for:

- Protective finishes on wood and metal surfaces

- Automotive coatings that require durability and resistance to environmental factors

Adhesives

The compound serves as a critical component in producing adhesives that require rapid curing times and strong bonding capabilities.

Photopolymer Printing Plates

In the printing industry, TEGDA is utilized to create photopolymer plates that offer high resolution and durability .

Case Studies

Case Study 1: Hydrogels for Drug Delivery

Research has demonstrated the effectiveness of TEGDA-based hydrogels in drug delivery systems. A study highlighted the development of a pH-responsive hydrogel that could release drugs at specific pH levels, enhancing therapeutic efficacy while minimizing side effects .

Case Study 2: Dental Materials

TEGDA has been successfully integrated into dental restorative materials. Its ability to form stable polymer networks contributes to the longevity and performance of dental composites under oral conditions .

Safety and Toxicological Considerations

While TEGDA has numerous beneficial applications, safety considerations must be addressed:

作用机制

The mechanism of action of triethylene glycol diacrylate involves its ability to form cross-linked polymer networks through free radical polymerization. The acrylate groups in the compound react with free radicals generated by initiators or photoinitiators, leading to the formation of covalent bonds between polymer chains . This cross-linking process enhances the mechanical properties and stability of the resulting polymeric materials .

相似化合物的比较

Comparison with Similar Compounds

The performance of TEGDA is best understood in the context of structurally analogous diacrylates and dimethacrylates. Below is a detailed comparison:

Structural and Functional Differences

Performance in Polymer Networks

- Hydrophilicity : TEGDA’s ethylene glycol units provide balanced hydrophilicity, making it superior to NPGDA (hydrophobic) but less hydrophilic than TetEGDA .

- Mechanical Properties : NPGDA’s branched structure yields higher rigidity, while TEGDA offers better flexibility for applications requiring dynamic stress absorption .

- Reactivity : Methacrylate derivatives like TEGDMA exhibit slower radical polymerization compared to acrylates like TEGDA due to steric hindrance .

Toxicity and Handling

- TEGDA : Classified with an interim health exposure limit of 10 mg/m³ .

- DEGDA: Limited toxicity data available, but acrylates generally require handling with PPE to prevent irritation .

- NPGDA : Lower volatility reduces inhalation risks compared to smaller diacrylates like DEGDA .

Research Findings and Industrial Relevance

- 3D Printing : TEGDA-based resins achieve higher stiffness (Young’s modulus >1 GPa) compared to gelatin methacrylate systems, enabling robust biomedical scaffolds .

- Drug Delivery : TEGDA-crosslinked hydrogels show tunable swelling ratios (50–200%) depending on the ethylene glycol chain length, critical for controlled release .

- Environmental Impact : Ethylene glycol-based diacrylates like TEGDA are less persistent than aromatic analogs but require controlled disposal due to aquatic toxicity risks .

生物活性

Triethylene glycol diacrylate (TEGDA) is a versatile compound widely used in various applications, particularly in the fields of dentistry and polymer chemistry. Its biological activity has garnered attention due to its implications in cellular responses, toxicity, and potential therapeutic applications. This article delves into the biological activity of TEGDA, highlighting key research findings, mechanisms of action, and relevant case studies.

TEGDA is a difunctional acrylate monomer with the molecular formula and a molecular weight of 258.3 g/mol. It is primarily utilized as a cross-linking agent in polymer synthesis, particularly in dental materials, coatings, and adhesives. Its ability to form stable polymer networks makes it valuable in restorative dentistry, although concerns regarding its biological effects have been raised.

Cytotoxicity and Cellular Effects

Research indicates that TEGDA exhibits significant cytotoxic effects on various cell types:

- Cytotoxicity in Dental Pulp Cells : A study demonstrated that TEGDA inhibited cellular growth and induced cell cycle deregulation in dental pulp cells. High concentrations (2.5 mmol/L) led to both necrotic and apoptotic cell death, with alterations in gene expression associated with cell cycle regulation (cdc2, cyclin B1) and inflammation (COX-2) .

- Effects on Macrophages : TEGDA has been shown to induce cytotoxicity, apoptosis, and genotoxicity in macrophages. The study highlighted that exposure to TEGDA resulted in increased reactive oxygen species (ROS) generation and affected caspase activity, indicating a potential mechanism for its toxic effects .

The biological activity of TEGDA can be attributed to several mechanisms:

- Inhibition of Matrix Metalloproteinases (MMPs) : TEGDA derivatives have been identified as inhibitors of MMPs, which play a crucial role in cancer metastasis and angiogenesis. Specifically, triethylene glycol dimethacrylate (TD-10) was found to disrupt the secondary structure of vascular endothelial growth factor A (VEGFA), leading to decreased expression of MMPs and VEGF, thereby exhibiting anti-metastatic properties .

- Promotion of Cariogenic Bacteria : Interestingly, degradation products of TEGDA have been linked to the promotion of Streptococcus mutans, a bacterium associated with dental caries. Research showed that triethylene glycol (TEG), derived from TEGDA degradation, upregulated virulence-associated genes in S. mutans, enhancing its pathogenicity through increased enzyme activity related to biofilm formation .

Case Studies

- Cytokine Profile Analysis : A study examining the cytokine profile in human peripheral blood mononuclear cells exposed to TEGDA found significant changes at concentrations of 500 μM and 1000 μM. This study utilized Bio-Plex Pro™ assays to analyze cytokine levels post-exposure .

- Protective Effects Against Cytotoxicity : Research investigated the protective effects of Rutin against TEGDA-induced cytotoxicity in macrophages. Rutin demonstrated potential antioxidant properties that mitigated the toxic effects induced by TEGDA exposure .

Summary Table of Biological Activities

常见问题

Q. What are the standard methods for synthesizing and characterizing TEGDA in academic research?

TEGDA is synthesized via esterification of triethylene glycol with acrylic acid, typically using acid catalysts (e.g., sulfuric acid) under controlled temperature (60–80°C) to prevent premature polymerization. Characterization involves:

- Nuclear Magnetic Resonance (NMR) to confirm molecular structure and purity .

- Gas Chromatography (GC) to quantify residual monomers and stabilizers (e.g., MEHQ) .

- Fourier-Transform Infrared Spectroscopy (FTIR) to identify acrylate functional groups (C=O stretch at ~1720 cm⁻¹, C=C at ~1630 cm⁻¹) .

- Molecular weight determination via Gel Permeation Chromatography (GPC) for oligomer detection .

Q. How does TEGDA function as a crosslinker in acrylate-based polymers?

TEGDA introduces two reactive acrylate groups per molecule, enabling covalent bonding between polymer chains during radical polymerization. At 5% w/w concentration, it enhances elasticity (storage modulus increase by ~30%) and thermal stability (decomposition temperature elevated by ~20°C) in pressure-sensitive adhesives . Optimal crosslinking density is achieved by balancing UV initiator concentration (e.g., 2–3% Irgacure 2959) and curing time .

Q. What analytical techniques are critical for evaluating TEGDA’s impact on polymer properties?

- Thermogravimetric Analysis (TGA) to assess thermal stability (e.g., 5% TEGDA increases residual mass by 15% at 400°C) .

- Dynamic Mechanical Analysis (DMA) to measure viscoelastic properties (e.g., glass transition temperature shifts) .

- Swelling Studies in solvents (e.g., water, ethanol) to determine crosslinking efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported TEGDA crosslinking efficiency across studies?

Discrepancies often arise from variations in:

- Monomer purity : Residual inhibitors (e.g., MEHQ) or moisture reduce reactivity. Use GC or HPLC to verify purity .

- Curing conditions : Oxygen inhibition in UV curing lowers conversion rates. Inert atmospheres (N₂) or higher light intensity mitigate this .

- Polymer matrix compatibility : Hydrophobic matrices may limit TEGDA dispersion. Pre-polymerization mixing protocols (e.g., sonication) improve homogeneity .

Q. What methodologies optimize TEGDA-based hydrogels for controlled drug delivery?

- PEGDA-TEGDA copolymerization : Blend TEGDA with poly(ethylene glycol) diacrylate (Mn 575) to tailor mesh size and diffusion rates. A 1:3 PEGDA:TEGDA ratio achieves sustained release (80% payload release over 72 hours) .

- Photoinitiator selection : Water-soluble initiators (e.g., lithium phenyl-2,4,6-trimethylbenzoylphosphinate) enable cytocompatible gelation .

- In vitro testing : Use Franz diffusion cells to model drug release kinetics .

Q. How does TEGDA perform in additive manufacturing (e.g., stereolithography) compared to other acrylates?

TEGDA’s low viscosity (η ~50 mPa·s at 25°C) and rapid photocuring kinetics make it suitable for high-resolution 3D printing. Key parameters:

Q. What computational approaches model TEGDA’s polymerization behavior?

Reactive force fields (ReaxFF) simulate crosslinking dynamics, predicting gelation thresholds and network topology. Parameters include:

- Bond dissociation energies : Acrylate C=C bonds (~350 kJ/mol) .

- Monomer diffusion coefficients : Calculated via molecular dynamics (MD) under thermal gradients .

Key Considerations for Experimental Design

- Toxicity : While TEGDA enhances material performance, its residual monomers may exhibit cytotoxicity (IC₅₀ ~50 µM in fibroblasts). Include post-curing extraction steps (e.g., Soxhlet in ethanol) .

- Environmental Impact : Assess biodegradability via OECD 301F tests; TEGDA’s half-life in aquatic systems exceeds 60 days, necessitating waste treatment protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。